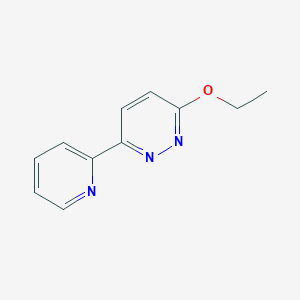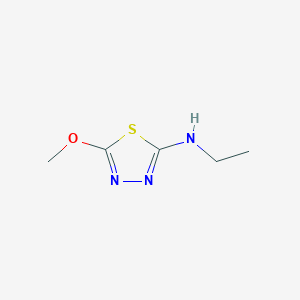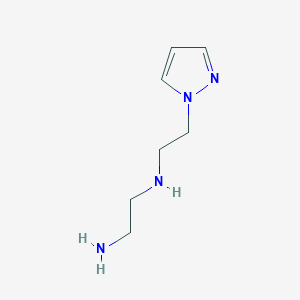
(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is a compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups, as well as a carbamimidothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-2-methylpyrimidine, which is then subjected to further reactions to introduce the methyl and carbamimidothioate groups. The key steps in the synthesis include:
Ring Closure and Aromatization: Starting from acyclic precursors, the pyrimidine ring is formed through cyclization reactions.
S-methylation: Introduction of the methyl group via methylation reactions.
Formation of Guanidines: Reaction with suitable amines to form the carbamimidothioate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interfering with DNA/RNA Synthesis: Affecting the synthesis and function of nucleic acids, leading to antimicrobial or antiplasmodial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-aminomethyl-2-methylpyrimidine: Shares a similar pyrimidine core but differs in the functional groups attached.
2-amino-4-methylpyrimidine: Another aminopyrimidine derivative with different substituents.
Uniqueness
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13N5S |
|---|---|
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C8H13N5S/c1-5-12-3-6(7(9)13-5)4-14-8(10)11-2/h3H,4H2,1-2H3,(H2,10,11)(H2,9,12,13) |
Clave InChI |
NRHPKRHFCANZPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)N)CSC(=NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)







![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
